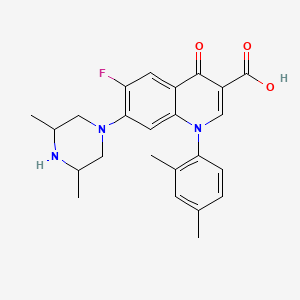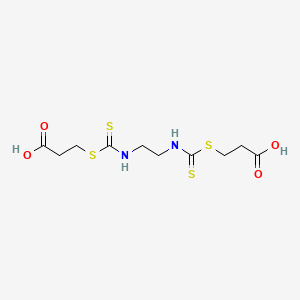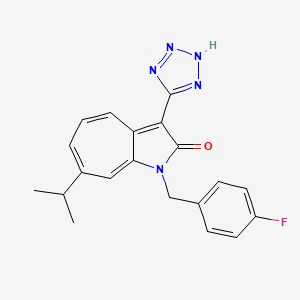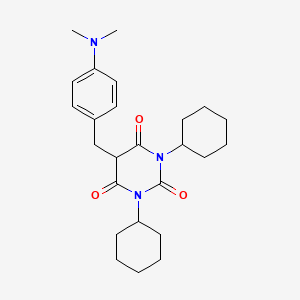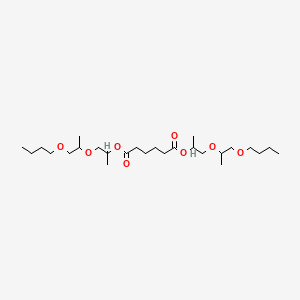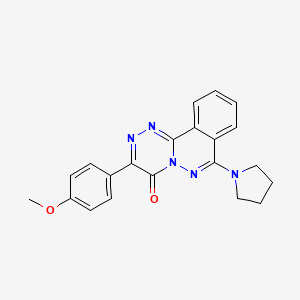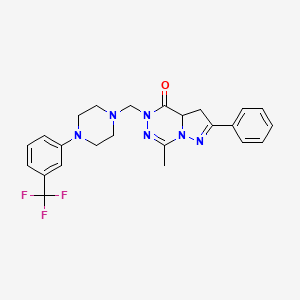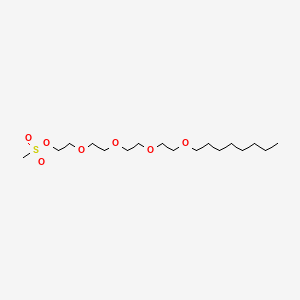
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate is a chemical compound known for its unique structure and properties. It is a derivative of 3,6,9,12-Tetraoxaeicosan-1-ol, which is a biochemical assay reagent. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate typically involves the reaction of 3,6,9,12-Tetraoxaeicosan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as pyridinium chlorochromate or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include primary and secondary alcohols.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a solubilizing agent for membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s ability to solubilize membrane proteins makes it valuable in biological research, where it can interact with lipid bilayers and proteins.
Comparación Con Compuestos Similares
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate can be compared with other similar compounds such as:
3,6,9,12-Tetraoxaeicosan-1-ol: The parent compound, which lacks the methanesulfonate group.
3,6,9,12-Tetraoxapentacosan-1-ol: A similar compound with a longer carbon chain.
Tetraethylene glycol monooctyl ether: A related compound used as a surfactant.
The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct chemical reactivity and solubility properties.
Propiedades
Número CAS |
134761-64-1 |
|---|---|
Fórmula molecular |
C17H36O7S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C17H36O7S/c1-3-4-5-6-7-8-9-20-10-11-21-12-13-22-14-15-23-16-17-24-25(2,18)19/h3-17H2,1-2H3 |
Clave InChI |
DWEVEPUSHNLNJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCCOCCOCCOCCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


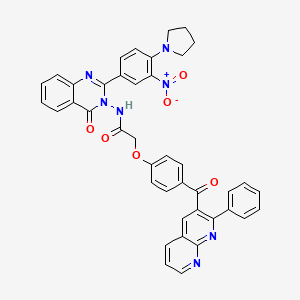
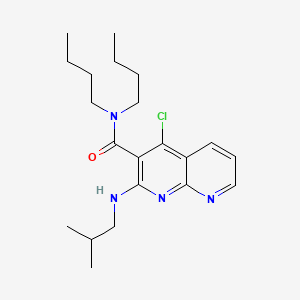

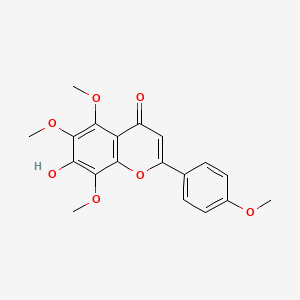
![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)


